N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(4-METHYL-1,3-THIAZOL-2-YL)-2-{[6-(3-NITROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a thiazole ring, a pyridazine ring, and a nitrophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-{[6-(3-NITROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Attachment of the Pyridazine Ring: The pyridazine ring can be introduced through nucleophilic substitution or coupling reactions.
Introduction of the Nitro Group: The nitro group can be added via nitration reactions.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYL-1,3-THIAZOL-2-YL)-2-{[6-(3-NITROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substituents on the rings can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N-(4-METHYL-1,3-THIAZOL-2-YL)-2-{[6-(3-NITROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and potential biological activity.
Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition or receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-{[6-(3-NITROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Interaction: Binding to cellular receptors and modulating their activity.
Pathway Modulation: Affecting cellular signaling pathways through interaction with key proteins.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHYL-1,3-THIAZOL-2-YL)-2-{[6-(3-NITROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE: can be compared with other compounds featuring thiazole, pyridazine, and nitrophenyl groups.
Thiazole Derivatives: Compounds with thiazole rings are known for their antimicrobial and antifungal properties.
Pyridazine Derivatives: Pyridazine-containing compounds are often explored for their anti-inflammatory and anticancer activities.
Uniqueness
The uniqueness of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-{[6-(3-NITROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H13N5O3S2 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H13N5O3S2/c1-10-8-26-16(17-10)18-14(22)9-25-15-6-5-13(19-20-15)11-3-2-4-12(7-11)21(23)24/h2-8H,9H2,1H3,(H,17,18,22) |
InChI Key |
UIBRIXAESDYAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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